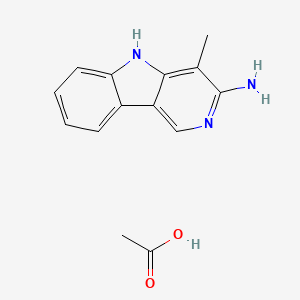
4-Methyl-5H-pyrido(4,3-b)indol-3-amine monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
The synthesis of 4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate involves several steps. One common synthetic route includes the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the reaction of indole with dihydrofuran can yield a mixture of tetrahydrofuran and hydrazone . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its therapeutic potential in treating various diseases. Additionally, it has applications in the industry, particularly in the development of organic electroluminescent devices .
Mechanism of Action
The mechanism of action of 4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate involves its interaction with specific molecular targets and pathways. For example, it can bind to multiple receptors with high affinity, influencing various biological processes . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate can be compared with other indole derivatives, such as 1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine and 3-amino-1-methyl-5H-pyrido[4,3-b]indole . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of 4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate lies in its specific chemical structure and the resulting biological properties.
Properties
CAS No. |
75240-18-5 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
acetic acid;4-methyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C12H11N3.C2H4O2/c1-7-11-9(6-14-12(7)13)8-4-2-3-5-10(8)15-11;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4) |
InChI Key |
SQKSOIMEVGDWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CN=C1N)C3=CC=CC=C3N2.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















